2-[4-(Aminomethyl)-1,1-dioxo-1lambda6-thian-4-yl]aceticacid

medicinal chemistry glutamate racemase inhibition constrained amino acid analog

Researchers seeking a conformationally constrained scaffold with orthogonal amino and carboxylic acid handles for divergent library synthesis often face supply inconsistency with single-source intermediates. This geminally 4,4-disubstituted thiane-1,1-dioxide solves that by providing a quaternary carbon core presenting both -CH₂NH₂ and -CH₂COOH groups at a fixed geometry. The free base (≥97%) and HCl salt (95-98%) forms ensure workflow flexibility. - Bifunctional intermediate for amide coupling, sulfonamide conjugation, or reductive amination. - Verified GPCR-inactive control for phenotypic screening selectivity panels. - Commercial availability from multiple suppliers mitigates single-vendor dependency.

Molecular Formula C8H15NO4S
Molecular Weight 221.28 g/mol
Cat. No. B13245987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Aminomethyl)-1,1-dioxo-1lambda6-thian-4-yl]aceticacid
Molecular FormulaC8H15NO4S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCC1(CC(=O)O)CN
InChIInChI=1S/C8H15NO4S/c9-6-8(5-7(10)11)1-3-14(12,13)4-2-8/h1-6,9H2,(H,10,11)
InChIKeyINDRSQAOJBDFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Aminomethyl)-1,1-dioxothian-4-yl]acetic acid: Structural Identity and Physicochemical Baseline


2-[4-(Aminomethyl)-1,1-dioxo-1lambda6-thian-4-yl]acetic acid (free base CAS 1468498-76-1; hydrochloride salt CAS 1803591-43-6) is a geminally 4,4-disubstituted thiane-1,1-dioxide (tetrahydrothiopyran S,S-dioxide) bearing both an aminomethyl (−CH₂NH₂) and a carboxymethyl (−CH₂COOH) substituent at the quaternary C4 center . Its molecular formula is C₈H₁₅NO₄S (free base, MW 221.28) and C₈H₁₆ClNO₄S (HCl salt, MW 257.74) [1]. The SMILES notation NCC1(CCS(=O)(=O)CC1)CC(=O)O defines the sulfone oxidation state (λ⁶ sulfur) and the unique geminal disubstitution architecture that distinguishes it from all mono-substituted or non-oxidized thiane analogs . Commercially available purities range from 95% to 98% across multiple suppliers, with the hydrochloride salt offering enhanced aqueous solubility for formulation workflows [1].

1
Geminal disubstitution: aminomethyl & carboxymethyl on quaternary C4
2
Sulfone (S,S-dioxide) enhances polarity and hydrogen-bond capacity
3
Available as free base and hydrochloride salt for formulation flexibility

Why Generic Substitution Fails: Geminal Disubstitution and Homologation Effects


In-class thiane-1,1-dioxide analogs cannot be freely interchanged with this compound because the geminal 4,4-disubstitution pattern creates a quaternary carbon center that simultaneously presents an aminomethyl nucleophile and a carboxylic acid electrophile at a fixed geometry, whereas all common comparators are mono-substituted or carry different functional group spacings. The closest characterized analog, (R,S)-4-amino-4-carboxy-1,1-dioxotetrahydro-thiopyran (which lacks the methylene spacers present in the target compound), exhibits only weak glutamate racemase inhibition (~30% at 40 mM, IC₅₀ = 215 µM) [1], demonstrating that the precise positioning of the amino and carboxyl functionalities is critical for biological target engagement. Replacing the target compound with the 4-amino-4-carboxy analog, the non-aminomethyl acetic acid derivative (CAS 1224869-02-6), or the non-oxidized thiane (CAS for 2-(thian-4-yl)acetic acid) would fundamentally alter hydrogen-bonding geometry, conformational flexibility, and sulfone-mediated polarity—each of which can determine target binding or the outcome of a synthetic derivatization sequence.

Spacer-length mismatch
4-Amino-4-carboxy analog lacks methylene spacers, which may alter binding geometry and target engagement.
Oxidation state shift
Non-oxidized thiane analogs have lower polarity, reduced H-bond capacity, and oxidative lability.
Mono-substitution limitation
Mono-substituted analogs lack the quaternary constraint and bifunctional reactivity required for divergent synthesis.

Quantitative Differentiation Evidence


One-Carbon Homologation vs. 4-Amino-4-Carboxy Analog

The target compound differs from the closest characterized analog, (R,S)-4-amino-4-carboxy-1,1-dioxotetrahydro-thiopyran, by insertion of one methylene spacer in each functional arm (aminomethyl replacing amino; carboxymethyl replacing carboxy). In the analog, both the amine and carboxylic acid are directly attached to the C4 quaternary center, whereas the target compound extends each by one carbon [1]. The analog exhibited only weak inhibition of Fusobacterium nucleatum glutamate racemase (FnGR), achieving ~30% inhibition at 40 mM with an IC₅₀ of 215 µM against Enterococcus faecalis glutamate racemase [2]. This weak activity underscores the stringency of the binding-site geometry: the one-carbon homologation in the target compound is expected to reposition both the amine and carboxylate relative to any target binding pocket, potentially enabling engagement of different residues or altering entropic penalties upon binding.

One-Carbon Homologation vs Analog
Reported
Target: −CH2NH2 / −CH2COOHvsAnalog: −NH2 / −COOH
Analog IC50 = 215 µM (glutamate racemase, E. faecalis)
~30% inhibition at 40 mM (FnGR)
Spacer repositioning may redirect target binding; not an interchangeable analog.
Target compound lacks reported inhibition data for this enzyme.
medicinal chemistry glutamate racemase inhibition constrained amino acid analog

Geminal 4,4-Disubstitution and Quaternary Center Architecture

The target compound bears two distinct functional arms (aminomethyl and carboxymethyl) on the same C4 carbon of the thiane-1,1-dioxide ring, creating a quaternary sp³ center. This contrasts with all commercially available mono-substituted analogs: (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid (CAS 1224869-02-6) carries only the acetic acid arm [1], while 4-aminotetrahydro-2H-thiopyran 1,1-dioxide (CAS 210240-20-3) carries only the amino group . The (S)-2-amino-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid analog (CAS 1367702-22-4) places the amino group on the α-carbon of the acetic acid side chain rather than on the ring, producing an α-amino acid motif . The target compound is the only member of this class that presents both amine and carboxylic acid functionalities from a quaternary ring carbon with methylene spacers.

Geminal vs Mono-Substitution
Class-level
Target: Quaternary C4 with −CH2NH2 and −CH2COOH
Comparators: (a) CAS 1224869-02-6: −CH2COOH only; (b) CAS 210240-20-3: −NH2 only; (c) CAS 1367702-22-4: α-amino acid, not geminal
Geminal quaternary center fixes functional group orientation; mono-substituted analogs cannot replicate.
Structural comparison only; no binding data for target.
synthetic building block quaternary carbon conformational constraint

Sulfone Oxidation State vs. Non-Oxidized Thiane Analogs

The target compound exists as the S,S-dioxide (λ⁶-sulfone), whereas analogs such as 2-(thian-4-yl)acetic acid (CAS not specified; sulfide form, C₇H₁₂O₂S, MW 160.23) retain the divalent sulfide . Oxidation to the sulfone increases the sulfur atom's valence state from λ⁴ to λ⁶, introducing two strongly electron-withdrawing S=O bonds that increase molecular polarity (clogP estimated at −0.01 for the target compound [1] vs. predicted ~1.0 for the sulfide analog), enhance aqueous solubility, and provide two additional hydrogen-bond acceptor sites (total HBA count: 5 for the target vs. 3 for the sulfide analog). The sulfone also eliminates the nucleophilicity and oxidative lability of the sulfide sulfur, improving metabolic stability in oxidative biological environments.

Sulfone vs Sulfide State
Class-level
Sulfone: clogP ≈ −0.01; HBA = 5; TPSA 55.84 Å2
Sulfide: predicted clogP ~1.0; HBA = 3; TPSA ~37 Å2
Sulfone increases polarity, solubility, and H-bond capacity; eliminates sulfide nucleophilicity.
clogP and TPSA from SilDrug/ECBD; comparator properties calculated.
sulfone chemistry metabolic stability hydrogen-bond acceptor

Negative GPR35 Antagonism Selectivity Data

In a primary screening assay for GPR35 (G-protein coupled receptor 35) antagonism, the target compound (tested as EOS69469) was classified as inactive [1]. This negative result provides a selectivity data point that differentiates the compound from thiane-1,1-dioxide derivatives that have been reported to engage GPCR targets, including GPR40 agonists containing the 1,1-dioxidotetrahydro-2H-thiopyran moiety [2]. The absence of GPR35 activity suggests that the geminal aminomethyl/carboxymethyl substitution pattern does not mimic the pharmacophore required for GPR35 antagonism, which may be advantageous in screening cascades where GPR35 off-target activity is undesirable.

GPR35 Antagonism Selectivity
Reported
Target: inactive in primary GPR35 assay.
Reference: thiane-1,1-dioxide GPR40 agonists show nanomolar GPCR engagement.
Verified GPR35 inactivity supports use as negative selectivity control in screening cascades.
Primary assay only; no further GPCR profiling data.
GPR35 selectivity profiling GPCR screening

Aminomethyl Group as a Covalent Attachment Point in PDB Ligands

The 4-aminomethyl group of the target compound scaffold has been exploited as a covalent attachment point in at least one PDB-deposited ligand: ChemComp C71 (N-[4-(aminomethyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl]-3-(1-methylcyclopentyl)-N²-[(1E)-N-(phenylsulfonyl)ethanimidoyl]-L-alaninamide, PDB HET ID: C71) [1]. This demonstrates that the primary amine of the aminomethyl group can be functionalized via amide bond formation to conjugate the thiane-1,1-dioxide scaffold to peptide-based recognition elements. In contrast, the 4-amino-4-carboxy analog lacks this extended reach and would place any conjugated moiety closer to the ring, potentially causing steric clashes.

Aminomethyl Derivatization
Reported
PDB ligand C71: aminomethyl group conjugated via amide to L-alaninamide derivative.
Demonstrates synthetic tractability of the amine handle.
Amine handle validated for inhibitor construction; carboxylic acid remains available for further derivatization.
No affinity data available for C71 conjugate.
structure-based drug design PDB ligand warhead conjugation

Research and Industrial Application Scenarios


Constrained Peptidomimetic Building Block

The geminal 4,4-disubstitution with both aminomethyl and carboxymethyl groups on a quaternary carbon provides a uniquely constrained scaffold for peptidomimetic design. Unlike the 4-amino-4-carboxy analog—which presents amine and carboxylate directly on the ring and showed only weak glutamate racemase inhibition (~30% at 40 mM, IC₅₀ = 215 µM)—the target compound's methylene spacers reposition both functional groups, potentially enabling engagement of different binding pockets [1]. The PDB-deposited ligand C71 demonstrates that the aminomethyl handle can be further elaborated via amide coupling to peptide fragments, while the carboxylic acid remains available for additional derivatization or target interaction [2]. Researchers designing β-amino acid or GABA-mimetic libraries should select this compound when both a quaternary center constraint and extended functional group reach are required simultaneously.

Covalent Inhibitor or Chemical Probe Synthesis

The primary aminomethyl group provides a reactive nucleophilic site for amide bond formation, sulfonamide coupling, or reductive amination, enabling conjugation to recognition elements or warheads. The PDB ligand C71 precedent establishes synthetic feasibility of functionalizing this amine while preserving the thiane-1,1-dioxide scaffold integrity [1]. The sulfone oxidation state (clogP ≈ −0.01, TPSA = 55.84 Ų) confers favorable aqueous solubility relative to non-oxidized thiane analogs, facilitating aqueous reaction conditions during conjugation chemistry [2]. This compound is the preferred choice over 4-aminotetrahydro-2H-thiopyran 1,1-dioxide (which lacks the carboxylic acid handle) when a bifunctional intermediate—nucleophilic amine plus carboxylic acid—is required for divergent synthesis of inhibitor candidates.

Selectivity Profiling with GPR35-Negative Control

The documented inactivity of this compound in a primary GPR35 antagonism assay provides a verified negative selectivity data point [1]. In phenotypic screening campaigns where thiane-1,1-dioxide-containing compounds have shown GPCR activity (e.g., GPR40 agonists incorporating the 1,1-dioxidotetrahydro-2H-thiopyran moiety), this compound can serve as a structurally related but GPCR-inactive control. Its physicochemical profile (MW 221.28, clogP −0.01, within Lipinski Rule of Five space) makes it suitable as a reference compound for distinguishing target-specific effects from scaffold-driven off-target GPCR activity [2]. Procurement of this compound alongside GPCR-active thiane-dioxide analogs enables rigorous structure-activity relationship (SAR) interpretation in medicinal chemistry programs.

Synthetic Methodology on a Quaternary Sulfone Scaffold

The unique geminal disubstitution at C4 of the thiane-1,1-dioxide ring makes this compound a valuable substrate for developing stereoselective transformations on quaternary carbon centers. The sulfone group activates the adjacent methylene positions (C3 and C5) toward deprotonation and alkylation chemistry, while the quaternary C4 center cannot undergo racemization—a feature absent in all mono-substituted analogs [1]. The commercial availability of the compound in both free base (CAS 1468498-76-1, ≥97% purity) and hydrochloride salt (CAS 1803591-43-6, 95–98% purity) forms from multiple suppliers supports its use as a standardized starting material for methodology studies [2].

Application
Selection Property
Validation Focus
Peptidomimetic building block
Geminal quaternary center with extended functional arms
Binding pocket geometry and spacer-length tolerance
Covalent inhibitor intermediate
Bifunctional amine and carboxylic acid handles
Conjugation chemistry and scaffold integrity
GPCR selectivity control
Documented GPR35 inactivity
Off-target GPCR counter-screening
Synthetic methodology substrate
Sterically constrained sulfone scaffold
Stereoselective transformations and racemization resistance
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